molecular formula C15H23N3O3S B2770098 N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide CAS No. 510734-52-8

N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide

Cat. No.: B2770098
CAS No.: 510734-52-8
M. Wt: 325.43
InChI Key: VRXQRNKRMQPOPM-UHFFFAOYSA-N
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Description

“N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide” is a synthetic organic compound . It is a type of piperazine carboxamide , which is a class of compounds containing a piperazine ring substituted by one or more carboxamide groups .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H23N3O3S . Its average mass is 325.426 Da and its monoisotopic mass is 325.146027 Da .

Scientific Research Applications

Environmental Applications

Nanofiltration (NF) membranes, including those based on piperazine derivatives, play a crucial role in environmental protection through water softening, purification, wastewater treatment, and water reuse. The development of crumpled polyamide NF membranes, which include piperazine-based structures, has led to significant advancements in membrane separation performance. These membranes demonstrate an enhanced ability for water permeance, selectivity, and antifouling performance, making them highly effective for environmental applications (Shao et al., 2022).

Therapeutic Applications

Piperazine, a core structure in many therapeutic drugs, exhibits a broad spectrum of pharmacological activities, including antipsychotic, antihistamine, antianginal, and anticancer properties. The versatility of the piperazine moiety in drug design is underscored by its presence in a wide range of pharmaceuticals. Modifications to piperazine's substitution pattern can significantly alter the medicinal potential of the resulting compounds, making it a valuable scaffold in drug discovery for various therapeutic applications (Rathi et al., 2016).

Properties

IUPAC Name

4-(benzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-3-16(4-2)15(19)17-10-12-18(13-11-17)22(20,21)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXQRNKRMQPOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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